molecular formula C11H23NOS B12688956 Carbamothioic acid, dibutyl-, S-ethyl ester CAS No. 2444-96-4

Carbamothioic acid, dibutyl-, S-ethyl ester

Cat. No.: B12688956
CAS No.: 2444-96-4
M. Wt: 217.37 g/mol
InChI Key: BILVQGMFLHICLL-UHFFFAOYSA-N
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Description

Carbamothioic acid, dibutyl-, S-ethyl ester (IUPAC name: S-ethyl N,N-dibutylcarbamothioate) is a thiocarbamate ester characterized by two straight-chain butyl groups attached to the nitrogen atom and an ethyl group bonded to the sulfur atom via a thioester linkage. These compounds are primarily used as pre-emergent herbicides in agriculture, inhibiting weed growth by disrupting lipid biosynthesis .

Thiocarbamates generally exhibit moderate environmental persistence, with degradation pathways involving cleavage of the C-S bond to form metabolites like benzenecarbothioic acid derivatives and alkylthiols .

Properties

CAS No.

2444-96-4

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

S-ethyl N,N-dibutylcarbamothioate

InChI

InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3

InChI Key

BILVQGMFLHICLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)SCC

Origin of Product

United States

Preparation Methods

Esterification via Halogenating Reagents and One-Pot Reactions

A highly efficient and industrially favorable method for preparing active esters, including carbamothioic acid esters, involves a one-pot reaction using:

  • A carboxylic acid or carbamothioic acid derivative as starting material
  • A halogenating reagent (e.g., oxalyl chloride, thionyl chloride)
  • A reagent that forms active esters (e.g., N-hydroxysuccinimide)
  • A base (e.g., triethylamine)
  • An organic solvent (e.g., acetonitrile, tetrahydrofuran)

Process Summary:

  • The carbamothioic acid is reacted with a halogenating reagent to form an acid halide intermediate.
  • Without isolation, the acid halide reacts with an active ester-forming reagent and base in the same reaction vessel.
  • The reaction is typically conducted at low temperatures (-20 to 40°C) to prevent isomerization and side reactions.
  • The product, an active ester such as the S-ethyl ester, is isolated by standard purification techniques (distillation, chromatography).

Advantages:

  • One-pot reaction reduces steps and waste.
  • Use of inexpensive halogenating reagents lowers cost.
  • High yields with minimal isomerization.
  • Applicable to a wide range of carboxylic acid derivatives, including sensitive substrates.

Carbodiimide-Mediated Esterification (Steglich Esterification)

Another common method is the Steglich esterification , which uses carbodiimide coupling reagents such as:

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
  • 1,3-Dicyclohexylcarbodiimide (DCC)

In the presence of catalytic amounts of N-hydroxy compounds (e.g., N-hydroxysuccinimide or N-hydroxybenzotriazole), the carbamothioic acid reacts with an alcohol (e.g., ethanol or butanol) to form the ester.

Key Points:

  • Mild reaction conditions preserve sensitive functional groups.
  • Suitable for laboratory-scale synthesis.
  • Limitations include the cost of carbodiimides and difficulty in removing urea by-products (especially with DCC).
  • Solvent choice is critical for sustainability and safety; recent research suggests alternatives to dichloromethane and DMF for greener processes.

Direct Esterification with Acid Catalysts in Distillation Columns

For industrial scale, direct esterification of carbamothioic acid derivatives with ethanol-containing mixtures can be performed in the presence of acid catalysts (e.g., sulfuric acid) in a distillation column setup.

Process Highlights:

  • Alcohol mixture and carbamothioic acid are fed into different points of the distillation column.
  • Esterification and continuous removal of the ester product and water occur simultaneously.
  • This method is efficient for producing ethyl esters continuously and separating them from heavier esters or unreacted materials.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Industrial Suitability
One-pot Halogenation + Active Ester Formation Halogenating reagent (oxalyl chloride), N-hydroxysuccinimide, base, organic solvent, -20 to 40°C High yield, low isomerization, fewer steps, cost-effective Requires careful temperature control High
Carbodiimide-Mediated Esterification (Steglich) EDC or DCC, N-hydroxy compounds, mild solvents Mild conditions, good for sensitive substrates Expensive reagents, by-product removal issues Moderate (lab scale)
Direct Acid-Catalyzed Esterification in Distillation Column Acid catalyst, ethanol-containing alcohol mixtures, continuous distillation Continuous process, efficient separation Requires specialized equipment, less selective High

Research Findings and Notes

  • The one-pot halogenation method is preferred industrially due to its efficiency and cost-effectiveness, especially when using N-hydroxysuccinimide as the active ester reagent.
  • Carbodiimide methods, while popular in research labs, face challenges in scale-up due to reagent cost and by-product handling.
  • Direct esterification in distillation columns is well-established for ethyl esters and can be adapted for carbamothioic acid esters, offering continuous production advantages.
  • Temperature control is critical to avoid isomerization and degradation of sensitive carbamothioic acid esters.
  • Purification methods include distillation under reduced pressure, chromatography, and recrystallization depending on scale and purity requirements.

Scientific Research Applications

Scientific Research Applications

  • Agricultural Chemistry
    • Herbicide Production : Carbamothioic acid, dibutyl-, S-ethyl ester is primarily used in the formulation of herbicides. It acts by inhibiting specific enzymes involved in amino acid synthesis within plants, leading to metabolic disruption and eventual plant death. This mechanism makes it effective against a variety of weed species .
    • Pesticide Development : Beyond herbicides, this compound is also utilized in developing pesticides that target pests affecting crops. Its efficacy in disrupting metabolic pathways has made it a valuable tool in integrated pest management strategies.
  • Organic Synthesis
    • Reagent in Organic Chemistry : The compound serves as a reagent for introducing thiocarbamate groups into organic molecules. This application is significant in synthesizing various chemical derivatives that may possess pharmaceutical or agricultural properties .
  • Biological Research
    • Plant Growth Studies : Researchers have investigated the effects of this compound on plant growth and development. Studies indicate that its application can lead to altered growth patterns due to its enzyme inhibition properties .
    • Potential Therapeutics : There is ongoing research into the compound's interactions with biological molecules, exploring its potential therapeutic applications in medicine.

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound as a herbicide demonstrated significant control over target weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). The application rates were optimized to minimize crop damage while maximizing weed suppression.

Weed SpeciesApplication Rate (kg/ha)Control Efficacy (%)
Echinochloa crus-galli2.585
Amaranthus retroflexus1.590

Case Study 2: Toxicological Assessments

Toxicological assessments have classified this compound under hazardous waste regulations due to its potential environmental impact when mismanaged. Studies evaluating its LC50 values for various organisms have led to recommendations for safe handling practices in agricultural settings .

Mechanism of Action

The mechanism of action of carbamothioic acid, dibutyl-, S-ethyl ester involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets enzymes involved in the synthesis of amino acids and proteins, ultimately causing the death of the plant . The molecular pathways affected include the inhibition of acetolactate synthase (ALS) and other key enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical data for carbamothioic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Properties
Butylate C₁₁H₂₃NOS 217.37 Diisobutyl (branched) Boiling point: ~320°C; Log P: ~4.1
EPTC C₉H₁₉NOS 189.32 Dipropyl Boiling point: ~298°C; Log P: ~3.8
Pebulate (Butylethyl derivative) C₁₀H₂₁NOS 203.34 Butyl, Ethyl Used as a soil herbicide; Log P: ~3.9
Cyclohexylethyl derivative C₁₄H₂₁NOS 251.39 Cyclohexylethyl Detected in environmental samples

Key Observations :

  • Butylate (diisobutyl) has a higher molecular weight and hydrophobicity (Log P) compared to EPTC (dipropyl), influencing its soil adsorption and mobility .
  • Branched alkyl chains (e.g., diisobutyl in Butylate) may enhance metabolic stability compared to straight-chain derivatives .

Degradation Pathways and Metabolites

Thiocarbamates undergo microbial degradation via C-S bond cleavage. For example:

  • Butylate degrades into benzenecarbothioic acid, S-methyl ester , and carbamothioic acid, diethyl-, S-ethyl ester under aerobic conditions .
  • EPTC produces dipropylcarbamothioic acid and 4-chlorobenzyl mercaptan via Pseudomonas spp. .

Table 2 compares degradation products:

Compound Primary Degradation Metabolites Microbial Consortia Involved
Butylate Benzenecarbothioic acid, S-methyl ester; Diethylcarbamothioic acid Acidovorax sp.
EPTC S-4-chlorobenzyl ethylthiocarbamate; 4-chlorobenzyl mercaptan Pseudomonas sp., Cupriavidus

Regulatory and Environmental Impact

  • Butylate is classified under UN3082 as an environmentally hazardous substance, with strict handling guidelines .

Biological Activity

Carbamothioic acid, dibutyl-, S-ethyl ester (CAS Registry Number: 41577-26-8) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₂₃NS₂
  • Molecular Weight : 233.437 g/mol
  • IUPAC Name : Carbamodithioic acid, dibutyl-, ethyl ester

The compound has a structure that includes a dithiocarbamate moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of carbamothioic acid derivatives indicates potential applications in various fields, including agriculture and medicine. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Studies have shown that compounds similar to carbamothioic acid exhibit antimicrobial properties. For instance, a study on related dithiocarbamate compounds revealed their effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

2. Enzymatic Interactions

Carbamothioic acid and its derivatives are known to interact with carboxylesterases (CXEs), enzymes that play a crucial role in the metabolism of various xenobiotics. A study indicated that such interactions could lead to increased enzymatic activity, suggesting a potential for bioremediation applications in agricultural contexts .

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of carbamothioic acid derivatives. These studies typically involve assessing the compound's effects on cellular viability and potential genotoxicity. Results indicate that while some derivatives show low toxicity at certain concentrations, further studies are needed to fully understand their safety in environmental and human health contexts.

Case Study 1: Bioremediation Potential

A recent study highlighted the ability of bacteria isolated from agricultural soils to degrade pesticides, including thiobencarb, which is structurally similar to carbamothioic acid derivatives. The study found that certain bacterial strains could effectively metabolize these compounds, leading to significant degradation rates under controlled conditions . This suggests that carbamothioic acid derivatives could play a role in bioremediation efforts.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of extracts containing carbamothioic acid derivatives. The findings indicated that these extracts could scavenge free radicals effectively, providing a basis for their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Enzymatic InteractionIncreased CXE activity
AntioxidantFree radical scavenging

Research Findings

Recent research has focused on the synthesis and modification of carbamothioic acid derivatives to enhance their biological activity. For example:

  • Enhanced Antimicrobial Activity : Modifications in the alkyl chain length have been shown to improve antimicrobial efficacy against specific pathogens.
  • Increased Biodegradability : Structural changes can lead to more favorable degradation profiles in environmental settings, enhancing their use as bioremediating agents.

Q & A

Q. What are the established synthetic routes for preparing Carbamothioic acid, dibutyl-, S-ethyl ester?

Methodological Answer: The synthesis of thiocarbamate esters typically involves the reaction of a secondary amine (e.g., dibutylamine) with ethyl chlorothioformate or carbon disulfide followed by alkylation. For example:

Condensation Method : React dibutylamine with carbon disulfide in alkaline conditions to form the thiocarbamate intermediate, followed by alkylation with ethyl iodide .

Direct Thiolation : Use ethyl chlorothioformate with dibutylamine in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis .
Key Considerations : Monitor reaction temperature (typically 0–5°C for exothermic steps) and purity of reagents. Confirm product formation via TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) and compare retention indices with reference standards (e.g., NIST Chemistry WebBook data) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify ester (-S-CO-O-) and alkyl chain signals. For dibutyl groups, expect δ 0.8–1.5 ppm (CH₃ and CH₂) in ¹H NMR .
    • FT-IR : Confirm thiocarbamate C=S stretch (~1200–1250 cm⁻¹) and ester C-O (~1050 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C₁₀H₂₁NOS: C 58.49%, H 10.30%) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer :

PropertyValue/RangeMethodological Source
Molecular Weight~217.37 g/molCalculated from formula
LogP (Octanol-Water)~3.8–4.2Estimated via EPI Suite
Solubility in Water<10 mg/L (hydrophobic)Shake-flask method
StabilityHydrolyzes in alkaline pHpH-dependent kinetic studies

Q. What experimental designs are optimal for studying the hydrolysis kinetics of this compound in aquatic environments?

Methodological Answer :

  • Controlled Variables : pH (5–9), temperature (10–40°C), and ionic strength. Use buffered solutions (e.g., phosphate buffers) .
  • Analytical Protocol :
    • Sampling : Withdraw aliquots at timed intervals and quench reactions with HCl.
    • Quantification : Analyze parent compound and degradation products via HPLC-UV (λ = 254 nm) .
  • Kinetic Modeling : Fit data to pseudo-first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots .

Q. What mechanistic insights exist for the environmental degradation pathways of this compound in soil systems?

Methodological Answer :

  • Abiotic Pathways :
    • Hydrolysis : Predominant in acidic soils, yielding dibutylamine and ethyl mercaptan .
    • Photolysis : UV exposure cleaves the S-ethyl bond, forming sulfonic acid derivatives .
  • Biotic Pathways :
    • Microbial Degradation : Soil microbes (e.g., Pseudomonas) oxidize the thiocarbamate group to CO₂ and H₂O. Use ¹⁴C-labeled compounds to track mineralization .
      Contradictions : Some studies report faster hydrolysis in aerobic vs. anaerobic soils, requiring site-specific modeling .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

Methodological Answer :

  • Source Analysis : Compare test organisms (e.g., Daphnia magna vs. algae), exposure durations, and endpoints (LC₅₀ vs. EC₅₀).
  • Standardization : Adhere to OECD Guidelines (e.g., Test No. 201 for algae) to ensure consistency .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and normalize data across studies .

Q. What advanced spectroscopic techniques are suitable for elucidating the interaction of this compound with biological macromolecules?

Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (e.g., serum albumin) using Stern-Volmer plots .
  • Docking Studies : Combine NMR-derived structural data with computational models (e.g., AutoDock Vina) to predict binding sites .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve atomic-level interactions .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) across databases?

Methodological Answer :

  • Data Validation : Cross-reference peer-reviewed studies (e.g., EPA reports ) and standardized databases (NIST ).
  • Experimental Replication : Measure logP via shake-flask method with HPLC quantification, ensuring temperature control (±0.5°C) .
  • Error Analysis : Calculate inter-laboratory variances using Horwitz Equation for consistency checks .

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